Tenonitrozole

描述

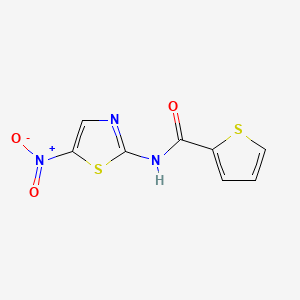

Structure

3D Structure

属性

IUPAC Name |

N-(5-nitro-1,3-thiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3S2/c12-7(5-2-1-3-15-5)10-8-9-4-6(16-8)11(13)14/h1-4H,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLOXYEZYWCTXHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046277 | |

| Record name | Tenonitrozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085892 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3810-35-3 | |

| Record name | Tenonitrozole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3810-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tenonitrozole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003810353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenonitrozole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13659 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tenonitrozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tenonitrozole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TENONITROZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBQ7WLE1WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tenonitrozole from 2-amino-5-nitrothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenonitrozole, a nitrothiazole derivative with established antiprotozoal activity, is a compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis of this compound, commencing from the readily available starting material, 2-amino-5-nitrothiazole. This document outlines a detailed experimental protocol for the synthesis, presents key quantitative data in a structured format, and includes visualizations of the chemical transformation and experimental workflow to facilitate a thorough understanding of the process. The synthesis is primarily achieved through the acylation of 2-amino-5-nitrothiazole with 2-thenoyl chloride, a robust and efficient method for the formation of the requisite amide linkage.

Introduction

This compound, with the chemical name N-(5-nitro-1,3-thiazol-2-yl)thiophene-2-carboxamide, is a member of the nitrothiazole class of compounds.[1] These compounds are known for their therapeutic applications, particularly as antimicrobial and antiprotozoal agents. The synthesis of this compound is a critical process for its further investigation and potential clinical application. The most direct synthetic route involves the formation of an amide bond between the amino group of 2-amino-5-nitrothiazole and the carbonyl group of a thiophene-2-carboxylic acid derivative. This guide focuses on the practical aspects of this synthesis, providing a detailed methodology for its execution in a laboratory setting.

Synthesis of this compound

The synthesis of this compound from 2-amino-5-nitrothiazole is achieved through a nucleophilic acyl substitution reaction. The amino group of 2-amino-5-nitrothiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated thiophene-2-carboxylic acid derivative, typically 2-thenoyl chloride. The reaction is generally carried out in the presence of a base, such as pyridine, which serves to neutralize the hydrogen chloride byproduct and catalyze the reaction.

Reaction Scheme

References

In-Depth Technical Guide to the Chemical Properties and Structure of Tenonitrozole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenonitrozole is a synthetic compound with established antiprotozoal and antifungal properties. This guide provides a comprehensive overview of its chemical characteristics, structural features, and known mechanisms of action. Detailed information on its synthesis and purification is presented, alongside an exploration of the signaling pathways it modulates in target organisms. This document is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development.

Chemical Properties and Structure

This compound, with the systematic name N-(5-nitro-2-thiazolyl)-2-thiophenecarboxamide, is a nitrothiazole derivative. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₅N₃O₃S₂ | [1][2] |

| Molecular Weight | 255.28 g/mol | [1][2] |

| CAS Number | 3810-35-3 | [1] |

| Appearance | Yellow crystals | |

| Melting Point | 255-256 °C | |

| SMILES | c1cc(C(=O)Nc2ncc(--INVALID-LINK--[O-])s2)sc1 | [2] |

| InChI | InChI=1S/C8H5N3O3S2/c12-7(5-2-1-3-15-5)10-8-9-4-6(16-8)11(13)14/h1-4H,(H,9,10,12) | [3] |

| InChIKey | ZLOXYEZYWCTXHU-UHFFFAOYSA-N | [3] |

Synthesis and Purification

Synthesis Protocol

The synthesis of this compound is achieved through the reaction of 2-thenoyl chloride with 2-amino-5-nitrothiazole.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Procedure:

-

Dissolution: Dissolve 2-amino-5-nitrothiazole in a suitable anhydrous solvent such as pyridine or N,N-dimethylformamide (DMF) in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acylating Agent: Slowly add a stoichiometric equivalent of 2-thenoyl chloride to the solution at a controlled temperature, typically 0-5 °C, to manage the exothermic reaction.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for a period of 12-24 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically poured into cold water or an ice bath to precipitate the crude product. The precipitate is then collected by filtration.

-

Washing: The crude product is washed with water and a suitable organic solvent (e.g., cold ethanol or diethyl ether) to remove unreacted starting materials and by-products.

Purification Protocol

The primary method for the purification of crude this compound is recrystallization.

Experimental Procedure:

-

Solvent Selection: A suitable solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Dioxane or dimethylformamide (DMF) have been reported as suitable solvents.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent to form a saturated solution.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then filtered hot to remove the charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystal formation should occur as the solution cools and becomes supersaturated. Further cooling in an ice bath can maximize the yield of crystals.

-

Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried in a vacuum oven to remove any residual solvent.

Spectroscopic Data

Detailed experimental spectra (NMR, IR, Mass Spectrometry) for this compound are not widely available in the reviewed literature. Theoretical studies on the IR spectrum of a related molecule, 2,4,6-tenonitrozole, have been conducted, but direct experimental data for this compound is lacking. For definitive structural confirmation and quality control, it is recommended that researchers acquire this data experimentally.

Mechanism of Action and Signaling Pathways

This compound exhibits distinct mechanisms of action against protozoa and fungi, targeting fundamental cellular processes in these organisms.

Antiprotozoal Mechanism: DNA Damage

As a nitroimidazole derivative, the antiprotozoal activity of this compound is dependent on the reduction of its nitro group within the anaerobic or microaerophilic environment of the target protozoan cell. This process generates highly reactive nitro radical anions.

Signaling Pathway for Antiprotozoal Action:

Caption: Antiprotozoal action of this compound.

These reactive species are cytotoxic, primarily targeting the parasite's DNA. They can cause strand breaks and form adducts with the DNA bases, leading to a disruption of DNA replication and transcription.[4][5][6] This extensive DNA damage overwhelms the parasite's DNA repair mechanisms, ultimately triggering programmed cell death.[4] The DNA Damage Response (DDR) pathway in the protozoa is activated, but the damage is often too severe to be repaired, leading to cell cycle arrest and apoptosis.[4]

Antifungal Mechanism: Ergosterol Biosynthesis Inhibition

The antifungal activity of this compound is attributed to its ability to inhibit the ergosterol biosynthesis pathway, a critical pathway for maintaining the integrity and fluidity of the fungal cell membrane.[7][8][9][10] Specifically, this compound is suggested to act as an azole-like antifungal, inhibiting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene).

Signaling Pathway for Antifungal Action:

Caption: Antifungal action of this compound.

Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane.[7][8][9][11] This alteration in the sterol composition disrupts the structure and function of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[10][11] The stress on the cell membrane can also trigger downstream signaling pathways related to cell wall integrity and stress response.

Conclusion

This compound is a molecule of significant interest due to its dual antiprotozoal and antifungal activities. Its mechanisms of action, involving DNA damage in protozoa and inhibition of ergosterol biosynthesis in fungi, target essential pathways in these pathogens. While the fundamental chemical properties and synthesis route are established, a notable gap exists in the public availability of detailed experimental protocols and comprehensive spectroscopic data. Further research to elucidate the specific signaling cascades affected by this compound and to obtain detailed analytical data will be invaluable for the development of new therapeutic agents based on this scaffold. This guide provides a solid foundation for such future investigations.

References

- 1. GSRS [precision.fda.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. DNA damage induced by metronidazole in Giardia duodenalis triggers a DNA homologous recombination response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of metronidazole on the cell cycle and DNA in metronidazole-susceptible and -resistant Giardia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. davidmoore.org.uk [davidmoore.org.uk]

- 11. The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus. | J. Craig Venter Institute [jcvi.org]

The Unveiling of Tenonitrozole: A Technical Guide to its Discovery and Developmental Journey

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenonitrozole, a nitrothiazole derivative, has carved a niche in the realm of antiprotozoal agents, particularly in the treatment of trichomoniasis. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing its synthesis, mechanism of action, and preclinical and clinical findings. While the early discovery details remain somewhat elusive in readily available literature, this document pieces together available data to present a coherent narrative of its scientific journey. The guide also addresses the persistent, though likely erroneous, classification of this compound as an antifungal agent. Quantitative data from in vitro studies are presented, alongside a depiction of its proposed mechanism of action. This document serves as a foundational resource for researchers engaged in the study of nitro-heterocyclic compounds and the broader field of antiprotozoal drug development.

Introduction

This compound, chemically known as N-(5-nitro-1,3-thiazol-2-yl)thiophene-2-carboxamide, is a synthetic compound belonging to the nitrothiazole class of drugs.[1] These compounds are characterized by a nitro group attached to a thiazole ring, a feature that is central to their biological activity. The history of nitro-heterocyclic compounds as antimicrobial agents dates back to the mid-20th century, with the discovery of nitrofurans and later, the nitroimidazoles like metronidazole, which revolutionized the treatment of anaerobic and protozoal infections. This compound emerged from this era of intense research into the therapeutic potential of nitro-containing scaffolds.

While primarily recognized for its potent antiprotozoal activity, particularly against Trichomonas vaginalis, this compound has also been anecdotally misclassified as a triazole antifungal that inhibits lanosterol 14α-demethylase.[2] This guide will clarify this discrepancy based on the available scientific evidence, which overwhelmingly points to its role as a DNA-damaging antiprotozoal agent.

Discovery and Developmental History

The precise details surrounding the initial discovery and synthesis of this compound are not well-documented in publicly accessible scientific literature. The developmental timeline, including the specific researchers and pharmaceutical company responsible for its inception, remains obscure. However, its primary application in treating trichomoniasis, particularly in veterinary medicine for pigeons (a condition commonly known as "canker"), suggests a development path that may have been heavily influenced by veterinary needs.[3][4]

The broader context of its development lies within the extensive exploration of nitro-heterocyclic compounds that followed the successful introduction of metronidazole in the 1960s. Researchers at the time were actively synthesizing and screening analogs in search of compounds with improved efficacy, a broader spectrum of activity, or a better safety profile. This compound can be viewed as a product of this systematic investigation into the structure-activity relationships of nitro-aromatic compounds.

Mechanism of Action

The mechanism of action of this compound is consistent with that of other 5-nitro-heterocyclic drugs.[5] The key to its selective toxicity against anaerobic protozoa lies in the reduction of its nitro group.

The process can be summarized as follows:

-

Entry into the Parasite: this compound, being a small, lipophilic molecule, readily diffuses across the cell membrane of the protozoan.

-

Reductive Activation: In the low-redox-potential environment of anaerobic organisms, the nitro group of this compound is enzymatically reduced by nitroreductases. This reduction leads to the formation of a highly reactive nitro radical anion.

-

Macromolecular Damage: This reactive radical anion, and other reduced intermediates, can then covalently bind to and cause extensive damage to the parasite's DNA, leading to strand breakage and destabilization of the helical structure.[5] This damage inhibits DNA replication and transcription, ultimately leading to cell death. Other macromolecules, such as proteins and lipids, can also be targets of these reactive intermediates.[5]

This mechanism of action is highly selective for anaerobic or microaerophilic organisms because the reduction of the nitro group is less likely to occur in the aerobic environment of host cells.[5]

Preclinical and Clinical Data

In Vitro Activity

Limited quantitative data on the in vitro activity of this compound is available in the public domain. A key study evaluated its efficacy against Trichomonas vaginalis.

| Compound | Organism | Assay | Endpoint | Value | Reference |

| This compound | Trichomonas vaginalis | In vitro culture | Minimum Lethal Concentration (MLC) | 12.5 µg/mL | Müller and Goronditse (1966) |

Note: Further studies are required to establish a comprehensive profile of this compound's in vitro activity against a wider range of protozoan pathogens and to determine its cytotoxicity against mammalian cell lines for calculating a selectivity index.

Pharmacokinetics

Clinical Use

This compound is primarily indicated for the treatment of urogenital trichomoniasis.[6] In veterinary medicine, it has been used for the treatment of trichomoniasis (canker) in pigeons.[3][4]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively reported in standard scientific databases. However, a general synthetic scheme and a typical in vitro testing protocol can be outlined based on common practices for similar compounds.

Synthesis of this compound

A plausible synthetic route for this compound (N-(5-nitro-1,3-thiazol-2-yl)thiophene-2-carboxamide) would involve the acylation of 2-amino-5-nitrothiazole with thiophene-2-carbonyl chloride.

General Protocol:

-

Dissolution: Dissolve 2-amino-5-nitrothiazole in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine) to act as an acid scavenger.

-

Acylation: Slowly add a solution of thiophene-2-carbonyl chloride in the same solvent to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water and separate the organic layer. Wash the organic layer with a mild acid (e.g., dilute HCl) and then with brine.

-

Isolation and Purification: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

In Vitro Antiprotozoal Activity Assay (General Protocol)

Objective: To determine the Minimum Lethal Concentration (MLC) of this compound against Trichomonas vaginalis.

Materials:

-

Trichomonas vaginalis culture

-

Diamond's medium (or other suitable growth medium)

-

This compound stock solution (in a suitable solvent like DMSO)

-

96-well microtiter plates

-

Inverted microscope

-

Incubator (37°C with a CO2 atmosphere)

Procedure:

-

Parasite Culture: Culture Trichomonas vaginalis in Diamond's medium to the late logarithmic phase of growth.

-

Drug Dilution: Prepare a serial dilution of the this compound stock solution in the growth medium in a 96-well plate.

-

Inoculation: Add a standardized number of T. vaginalis trophozoites to each well.

-

Controls: Include positive controls (no drug) and negative controls (no parasites).

-

Incubation: Incubate the plates at 37°C in a microaerophilic environment for 48 hours.

-

Observation: After incubation, examine each well under an inverted microscope to assess the motility and viability of the trophozoites.

-

MLC Determination: The MLC is defined as the lowest concentration of the drug at which no motile parasites are observed.

Conclusion

This compound is a nitrothiazole-based antiprotozoal agent with a mechanism of action centered on the reductive activation of its nitro group to generate DNA-damaging radicals. While its early developmental history is not extensively documented, it represents a continuation of the successful paradigm of nitro-heterocyclic drugs in treating anaerobic and protozoal infections. The available data confirm its efficacy against Trichomonas vaginalis, although a more comprehensive preclinical dataset, including a broader range of in vitro activity, cytotoxicity, and detailed pharmacokinetics, would be beneficial for a complete understanding of its therapeutic potential. The misclassification of this compound as a triazole antifungal should be corrected in scientific literature and databases to ensure accurate dissemination of its pharmacological properties. This technical guide provides a consolidated resource for researchers and professionals in the field, highlighting both the known aspects of this compound and the areas where further investigation is warranted.

References

Tenonitrozole: A Technical Overview for Researchers

A comprehensive guide for researchers, scientists, and drug development professionals on the antiprotozoal and antifungal agent, Tenonitrozole.

CAS Number: 3810-35-3 Molecular Formula: C8H5N3O3S2

Core Chemical and Physical Properties

This compound is a nitroimidazole derivative recognized for its therapeutic applications against protozoal and fungal infections. Below is a summary of its key identifiers and properties.

| Property | Value |

| CAS Number | 3810-35-3 |

| Molecular Formula | C8H5N3O3S2 |

| IUPAC Name | N-(5-nitro-1,3-thiazol-2-yl)thiophene-2-carboxamide |

| Molar Mass | 255.27 g/mol |

Mechanism of Action: A Focus on DNA Damage

This compound's efficacy as an antiprotozoal agent is primarily attributed to its mechanism of action which involves the induction of significant DNA damage within the target organism. This process is initiated by the reduction of the nitro group of this compound, a reaction catalyzed by enzymes within the protozoal cell under anaerobic conditions. This reduction leads to the formation of highly reactive nitro radical anions.

These reactive intermediates are cytotoxic and interact with the protozoal DNA, causing structural disruption, including strand breakage and denaturation. This irreversible damage to the genetic material inhibits essential cellular processes such as replication and transcription, ultimately leading to cell death. The selective toxicity of this compound is a key advantage, as the activation of the drug is favored in the anaerobic environments typical of protozoal infections, minimizing its impact on host cells which operate under aerobic conditions.

Signaling Pathway for this compound-Induced DNA Damage

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action, leading to DNA damage and subsequent cell death in protozoa.

Caption: Proposed mechanism of action for this compound in protozoa.

Experimental Protocols

In Vitro Susceptibility Testing for Trichomonas vaginalis

This protocol outlines a method for determining the minimum inhibitory concentration (MIC) or minimum lethal concentration (MLC) of this compound against Trichomonas vaginalis.

1. Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

2. Serial Dilutions:

-

Perform two-fold serial dilutions of the this compound stock solution in a liquid culture medium suitable for T. vaginalis (e.g., Diamond's medium) in a 96-well microtiter plate.

3. Inoculum Preparation:

-

Culture T. vaginalis isolates to the mid-logarithmic phase of growth.

-

Adjust the parasite concentration to a standardized value (e.g., 1 x 10^5 trophozoites/mL).

4. Inoculation and Incubation:

-

Add a standardized volume of the parasite inoculum to each well of the microtiter plate containing the serially diluted this compound.

-

Include positive (parasites with no drug) and negative (medium only) controls.

-

Incubate the plates under anaerobic conditions at 37°C for 48 hours.

5. Determination of MIC/MLC:

-

After incubation, examine the wells microscopically for motile trophozoites.

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of parasite growth compared to the positive control.

-

The MLC is the lowest concentration that results in the complete killing of the parasites.[1][2]

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol describes a general method for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal species like Candida albicans.

1. Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

2. Microdilution Plate Preparation:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a standardized liquid medium (e.g., RPMI-1640).

3. Inoculum Preparation:

-

Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar).

-

Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

4. Inoculation and Incubation:

-

Add a standardized volume of the fungal inoculum to each well of the microtiter plate.

-

Include a drug-free growth control well and a sterility control well.

-

Incubate the plate at 35°C for 24-48 hours.

5. MIC Determination:

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth, which can be assessed visually or by using a spectrophotometer to measure turbidity.

Experimental Workflow Diagram

The following diagram outlines the general workflow for in vitro susceptibility testing.

Caption: General workflow for in vitro antimicrobial susceptibility testing.

Quantitative Data

| Compound | Organism | IC50 (µM) | MIC (µg/mL) |

| This compound | Trichomonas vaginalis | Data to be determined | Data to be determined |

| Metronidazole (Reference) | Trichomonas vaginalis | ~0.1 - 10 | ~0.2 - 50 |

| Tinidazole (Reference) | Trichomonas vaginalis | ~0.05 - 5 | ~0.1 - 25 |

Note: The values for Metronidazole and Tinidazole are approximate ranges reported in the literature and may vary depending on the specific isolate and experimental conditions.

Conclusion

This compound presents a promising therapeutic agent with a well-understood mechanism of action against anaerobic protozoa. This technical guide provides a foundational understanding of its chemical properties, mode of action, and standardized methodologies for its evaluation. Further research to generate specific quantitative bioactivity data and to explore its efficacy against a broader range of pathogens is warranted to fully elucidate its clinical potential.

References

Spectroscopic Analysis of Tenonitrozole: A Technical Guide

Introduction

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for Tenonitrozole based on its known chemical structure. These values are derived from the analysis of its functional groups and comparison with structurally similar nitrothiazole derivatives.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 - 9.0 | Singlet | 1H | H on nitrothiazole ring |

| ~7.8 - 8.2 | Multiplet | 1H | H on thiophene ring |

| ~7.2 - 7.6 | Multiplet | 2H | H on thiophene ring |

| ~10.0 - 11.0 | Broad Singlet | 1H | Amide N-H |

| Solvent: DMSO-d₆, Reference: Tetramethylsilane (TMS) at 0.00 ppm |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | C=O (Amide) |

| ~150 - 155 | C in nitrothiazole ring adjacent to nitro group |

| ~140 - 145 | C in nitrothiazole ring |

| ~135 - 140 | Quaternary C in thiophene ring |

| ~125 - 135 | CH carbons in thiophene ring |

| Solvent: DMSO-d₆ |

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3300 - 3400 | N-H | Stretching |

| ~1660 - 1680 | C=O | Amide I Stretching |

| ~1530 - 1560 | NO₂ | Asymmetric Stretching |

| ~1340 - 1370 | NO₂ | Symmetric Stretching |

| ~1400 - 1600 | C=C, C=N | Aromatic and Heterocyclic Ring Stretching |

| ~1200 - 1300 | C-N | Stretching |

| Sample Preparation: KBr pellet |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Assignment |

| 255 | [M]⁺ (Molecular Ion) |

| Fragments corresponding to the loss of NO₂, CO, and cleavage of the amide bond and thiophene/thiazole rings. | |

| Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI) |

Experimental Protocols

The following are detailed, standardized protocols for the spectroscopic analysis of a solid compound such as this compound.

1. UV-Visible (UV-Vis) Spectroscopy

-

Objective: To determine the wavelength(s) of maximum absorbance (λmax) and the molar absorptivity.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Solvent Selection: Select a suitable solvent in which this compound is soluble and that is transparent in the desired UV-Vis range (e.g., ethanol, methanol, or acetonitrile).

-

Standard Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL). From this, prepare a series of dilutions to a final concentration range suitable for absorbance measurements (typically 1-10 µg/mL).

-

Spectral Scan: Scan the most dilute solution over a wavelength range of 200-800 nm to identify the λmax.

-

Quantitative Analysis: Measure the absorbance of all standard solutions at the determined λmax.

-

Data Analysis: Plot a calibration curve of absorbance versus concentration. The molar absorptivity (ε) can be calculated from the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the this compound molecule.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 200-300 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder into a pellet die and press it under high pressure (8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Spectral Collection: Record the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the this compound molecule.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Data Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Data Acquisition: Acquire the carbon-13 NMR spectrum using proton decoupling. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR.

-

4. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of this compound.

-

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, with an appropriate ionization source (e.g., ESI or EI).

-

Procedure (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

-

Fragmentation Analysis (MS/MS): If further structural information is required, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

-

Visualizations

Mechanism of Action

This compound's antiprotozoal activity is believed to stem from the reduction of its nitro group within the target organism. This process generates a highly reactive nitro radical anion, which can then interact with and damage the protozoal DNA, leading to cell death.[5]

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Spectroscopic Analysis

A systematic approach is crucial for the comprehensive spectroscopic characterization of a pharmaceutical compound. The following workflow outlines the logical sequence of analyses.

Caption: General workflow for spectroscopic analysis.

References

Tenonitrozole: A Deep Dive into its Redox Potential and the Generation of Reactive Intermediates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Central Role of Redox Chemistry in Tenonitrozole's Activity

This compound is a member of the nitrothiazole class of compounds, recognized for its efficacy against protozoal infections.[2][4] The biological activity of this compound is not inherent to the parent molecule but is a consequence of its metabolic activation in anaerobic or microaerophilic environments, characteristic of many pathogenic protozoa.[1] This activation is a reductive process, initiated by the low-redox-potential electron-transfer proteins within the parasite, such as ferredoxins.

The core of this compound's mechanism of action lies in the single-electron reduction of its nitro group (NO₂) to form a highly reactive nitro radical anion (NO₂⁻•).[1][3] This intermediate is a key player in the drug's cytotoxic effects. Under anaerobic conditions, this radical anion can undergo further reduction to generate other reactive species, including nitroso (NO) and hydroxylamine (NHOH) derivatives. These reactive intermediates are capable of inducing significant damage to cellular macromolecules, most notably DNA, but also proteins and lipids, ultimately leading to parasite death.[1]

The efficiency of this activation process, and therefore the drug's potency, is directly related to its redox potential (E°'). A more positive redox potential facilitates easier reduction of the nitro group, leading to a more rapid generation of the cytotoxic radical species.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing experimental protocols for its analysis.

| Property | Value | Reference |

| Molecular Formula | C₈H₅N₃O₃S₂ | [4] |

| Molecular Weight | 255.27 g/mol | [4] |

| CAS Number | 3810-35-3 | [4] |

| Melting Point | 255-256 °C | [4] |

| Class | Nitrothiazoles | [2] |

The Redox-Activated Pathway of this compound

The activation of this compound is a stepwise process involving the transfer of electrons to the nitro group. The logical flow of this pathway is depicted in the diagram below.

Caption: Redox activation pathway of this compound.

Reactive Intermediates: The Executioners of Cytotoxicity

The therapeutic efficacy of this compound is mediated by the generation of several reactive intermediates.

-

Nitro Radical Anion (R-NO₂⁻•): This is the initial and primary reactive species formed. Its unpaired electron makes it highly reactive. In the absence of oxygen, it has a sufficient lifetime to interact with and damage cellular components.

-

Nitroso (R-NO) and Hydroxylamine (R-NHOH) Derivatives: Further reduction of the nitro radical anion leads to the formation of these species, which are also cytotoxic. They can form covalent adducts with cellular macromolecules, disrupting their function.

The generation and stability of these intermediates are crucial for the drug's activity and are a key area of study in understanding its mechanism and potential for resistance.

Experimental Protocols for Characterizing Redox Potential and Reactive Intermediates

While specific data for this compound is lacking, the following established experimental protocols are routinely used to characterize the redox properties and reactive intermediates of nitroaromatic compounds.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a primary electrochemical technique used to determine the redox potential of a compound.

Methodology:

-

Preparation of the Electrolyte Solution: A solution of this compound (typically in the millimolar range) is prepared in an aprotic solvent (e.g., acetonitrile or dimethylformamide) containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate).

-

Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., platinum wire).

-

Voltammetric Scan: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential.

-

Data Analysis: The resulting plot of current versus potential (a cyclic voltammogram) will show reduction and oxidation peaks. The midpoint potential of the first reversible or quasi-reversible reduction wave corresponding to the R-NO₂/R-NO₂⁻• couple provides an estimate of the standard redox potential.

Caption: Experimental workflow for Cyclic Voltammetry.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (also known as Electron Spin Resonance or ESR) is a highly sensitive technique for the direct detection and characterization of species with unpaired electrons, such as the nitro radical anion of this compound.

Methodology:

-

Radical Generation: The nitro radical anion of this compound can be generated in situ by either chemical or electrochemical reduction.

-

Chemical Reduction: A reducing agent (e.g., sodium dithionite) is added to a solution of this compound in an EPR-silent solvent.

-

Electrochemical Reduction: The radical is generated directly within the EPR cavity using a specialized electrochemical EPR cell.

-

-

EPR Measurement: The sample is placed in the resonant cavity of the EPR spectrometer and subjected to a strong magnetic field and microwave radiation.

-

Spectral Analysis: The resulting EPR spectrum provides information about the electronic structure and environment of the radical. The g-value and hyperfine coupling constants are characteristic fingerprints of the radical species.

Caption: Experimental workflow for EPR Spectroscopy.

Expected Outcomes and Data Presentation

Should these experiments be conducted on this compound, the following tables outline the expected data to be collected and its significance.

Table 2: Expected Data from Cyclic Voltammetry

| Parameter | Expected Information | Significance |

| First Reduction Potential (E°') | The potential at which the R-NO₂/R-NO₂⁻• couple occurs. | A more positive value indicates easier reduction and potentially higher biological activity. |

| Peak Separation (ΔEp) | The difference in potential between the cathodic and anodic peaks. | Provides information on the reversibility of the electron transfer process. |

| Peak Current (Ip) | The magnitude of the current at the peak potential. | Related to the concentration of the analyte and the diffusion coefficient. |

Table 3: Expected Data from EPR Spectroscopy

| Parameter | Expected Information | Significance |

| g-value | The position of the center of the EPR signal. | A characteristic property of the radical that aids in its identification. |

| Hyperfine Coupling Constants (a) | Splitting of the EPR signal due to interaction with nearby magnetic nuclei (e.g., ¹⁴N). | Provides detailed information about the electronic structure and distribution of the unpaired electron within the radical. |

| Signal Intensity | The area under the EPR absorption curve. | Proportional to the concentration of the radical species. |

Conclusion and Future Directions

The therapeutic action of this compound is fundamentally governed by its redox properties and the subsequent generation of cytotoxic reactive intermediates. While specific experimental determination of this compound's redox potential is a clear research gap, the established electrochemical and spectroscopic techniques outlined in this guide provide a robust framework for such an investigation. A thorough characterization of these parameters is essential for a complete understanding of its mechanism of action, the potential for drug resistance, and for the rational design of novel, more effective nitroaromatic-based therapeutics. Future research should focus on performing these key experiments to quantitatively define the redox chemistry of this compound, thereby providing a more complete picture of this important antiprotozoal agent.

References

Tenonitrozole's Effect on Parasitic DNA and Cellular Components: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenonitrozole is a nitroimidazole-based antiprotozoal agent effective against anaerobic parasitic infections, most notably trichomoniasis. Its mechanism of action is contingent upon the anaerobic environment of the target parasite, where it is activated to a cytotoxic form. This technical guide synthesizes the current understanding of this compound's effects on parasitic DNA and cellular components. While specific quantitative data and detailed experimental studies on this compound are limited in publicly available literature, this guide draws upon the well-documented activities of related 5-nitroimidazole compounds to provide a comprehensive overview of its presumed mechanism and effects. The guide details the reductive activation process, subsequent DNA damage, and induction of oxidative stress. It also presents standardized experimental protocols to assess these effects and provides visualizations of the key molecular pathways and experimental workflows.

Core Mechanism of Action: Reductive Activation and Cytotoxicity

This compound, like other 5-nitroimidazole derivatives, is a prodrug that requires intracellular activation to exert its antiparasitic effects.[1] This activation is a reductive process that occurs preferentially within anaerobic or microaerophilic organisms, such as Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[1] This selective activation is a key factor in its therapeutic index, minimizing toxicity to host cells which primarily rely on aerobic metabolism.[1]

The process begins with the diffusion of this compound into the parasite's cell. In the low redox potential environment of the parasite, the nitro group of this compound is reduced by ferredoxin-like proteins, which are components of the parasite's electron transport chain.[2] This reduction generates a highly reactive nitro radical anion and other cytotoxic intermediates.[1] These reactive species are the primary effectors of the drug's toxicity.

The core mechanism can be summarized in the following steps:

-

Cellular Uptake: this compound passively diffuses into the parasitic cell.

-

Reductive Activation: The nitro group of this compound is reduced by parasitic enzymes, forming a nitro radical anion.

-

Molecular Damage: The reactive intermediates interact with and damage critical cellular macromolecules.

-

Cell Death: The accumulation of molecular damage leads to parasite cell death.

Impact on Parasitic DNA

The primary target of the activated this compound radical is the parasite's DNA.[1] The interaction of the nitro radical with DNA leads to a cascade of damaging events, including:

-

DNA Strand Breaks: The reactive intermediates can cause both single and double-strand breaks in the DNA helix. This damage disrupts DNA replication and transcription, ultimately halting cell division and protein synthesis.[1]

-

Denaturation: The binding of the drug's metabolites to DNA can lead to the denaturation of the DNA structure.[1]

-

Adduct Formation: Covalent bonds may form between the reactive drug intermediates and DNA bases, creating adducts that interfere with normal DNA processing.[1]

This irreversible DNA damage is a major contributor to the cytotoxic effects of this compound and other nitroimidazoles.[1]

Effects on Other Cellular Components

Beyond its direct impact on DNA, the reactive intermediates of this compound induce significant oxidative stress within the parasite.[1] This oxidative stress disrupts the normal redox balance of the cell and leads to damage of other vital cellular components:

-

Proteins: Oxidative damage to proteins can lead to the dysfunction of essential enzymes and structural proteins.[1] This can disrupt metabolic pathways and compromise the structural integrity of the parasite.

-

Lipids: Lipid peroxidation, the oxidative degradation of lipids, can damage cellular membranes, leading to increased permeability and loss of cellular compartmentalization.[1]

This multi-targeted assault on DNA, proteins, and lipids makes it difficult for the parasite to develop resistance through a single mutation.[1]

Quantitative Analysis of Efficacy

While specific quantitative data for this compound is scarce in the literature, the in vitro efficacy of other 5-nitroimidazole drugs against Trichomonas vaginalis provides a valuable comparative framework. Efficacy is typically measured by the Minimum Inhibitory Concentration (MIC) or Minimum Lethal Concentration (MLC).

Table 1: Comparative In Vitro Activity of 5-Nitroimidazoles against T. vaginalis

| Drug | Mean MIC (mg/L) | MIC Range (mg/L) | Resistance Rate (%) |

| Metronidazole | 2.25 | Not Specified | 11 |

| Tinidazole | 1.11 | Not Specified | 2 |

| Ornidazole | 0.5 | Not Specified | 0 |

| Secnidazole | 1.11 | Not Specified | 1 |

Note: Data is based on a study of 94 clinical isolates of T. vaginalis. Resistance was defined as an MIC >2 mg/L.[3]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound on parasitic DNA and cellular components. These protocols are based on established methods for other nitroimidazoles and can be adapted for this compound.

In Vitro Susceptibility Testing (MLC Determination)

This protocol is used to determine the Minimum Lethal Concentration (MLC) of this compound against parasites like T. vaginalis.

-

Parasite Culture: Culture T. vaginalis isolates in Diamond's Trypticase-Yeast-Maltose (TYM) medium at 37°C to the late logarithmic phase of growth.

-

Inoculum Preparation: Harvest parasites by centrifugation, wash, and resuspend in fresh TYM medium to a final concentration of 1 x 10^5 cells/mL.

-

Drug Dilution: Prepare a serial two-fold dilution of this compound in TYM medium in a 96-well microtiter plate. A typical concentration range to test would be from 0.1 to 400 µg/mL.

-

Inoculation: Add 100 µL of the prepared parasite suspension to each well containing 100 µL of the diluted drug.

-

Incubation: Incubate the plates anaerobically at 37°C for 48 hours.

-

MLC Determination: After incubation, examine the wells microscopically for motile trichomonads. The MLC is the lowest concentration of the drug that results in no motile organisms.

DNA Fragmentation Assay (Comet Assay)

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Treatment: Expose the parasite culture to various concentrations of this compound for a defined period. Include a negative control (untreated) and a positive control (e.g., a known DNA damaging agent).

-

Cell Embedding: Mix a suspension of treated parasites with low-melting-point agarose and spread onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the DNA-containing nucleoids.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Then, subject the slides to electrophoresis. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail".

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.

Ultrastructural Analysis (Transmission Electron Microscopy)

Transmission electron microscopy (TEM) can be used to visualize the morphological changes in parasites induced by this compound.

-

Cell Treatment and Fixation: Treat parasites with this compound and then fix the cells with glutaraldehyde, followed by post-fixation with osmium tetroxide.

-

Dehydration and Embedding: Dehydrate the fixed cells through a series of ethanol concentrations and embed them in resin.

-

Sectioning: Cut ultrathin sections of the embedded cells using an ultramicrotome.

-

Staining: Stain the sections with heavy metal salts (e.g., uranyl acetate and lead citrate) to enhance contrast.

-

Imaging: Examine the sections using a transmission electron microscope to observe changes in cellular organelles, membranes, and overall morphology.

Signaling Pathways and Cellular Responses

The DNA damage and oxidative stress induced by this compound are expected to trigger a variety of cellular stress response pathways within the parasite. While specific signaling cascades activated by this compound have not been elucidated, it is plausible that pathways analogous to those in other eukaryotes are involved.

Conclusion

This compound's efficacy as an antiprotozoal agent is rooted in its selective activation within anaerobic parasites, leading to the generation of cytotoxic radicals. These radicals inflict lethal damage primarily through DNA strand breakage and the induction of widespread oxidative stress, affecting proteins and lipids. While detailed, this compound-specific research is needed to fully characterize its quantitative effects and the precise signaling pathways involved, the established knowledge of related 5-nitroimidazoles provides a robust framework for understanding its mechanism of action. The experimental protocols outlined in this guide offer standardized approaches for the further investigation and development of this compound and other nitroimidazole-based therapeutics.

References

Pharmacological Profile of Tenonitrozole and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenonitrozole, a nitrothiazole derivative, is an antiprotozoal agent with a mechanism of action characteristic of the nitroimidazole class of drugs. While specific quantitative pharmacological data for this compound is limited in publicly accessible literature, this guide synthesizes the available information on its core pharmacological profile and that of its closely related analogs. This document provides an in-depth overview of its mechanism of action, spectrum of activity, and key experimental protocols relevant to its evaluation. Due to the scarcity of data on specific this compound derivatives, this guide also discusses general synthetic strategies for related compounds and presents surrogate data from other nitroimidazoles to provide a comparative context for researchers.

Introduction

This compound is a synthetic chemotherapeutic agent belonging to the nitrothiazole class of compounds. It is primarily recognized for its activity against various protozoan parasites. The core structure features a nitro group attached to a thiazole ring, a moiety crucial for its mechanism of action. This guide aims to provide a comprehensive overview of the pharmacological properties of this compound, drawing upon available data and supplementing with information from structurally and functionally similar nitroimidazole compounds where necessary.

Mechanism of Action

The antiprotozoal activity of this compound is contingent on the chemical reduction of its nitro group. This process occurs preferentially within anaerobic or microaerophilic protozoa, which possess the necessary low redox potential ferredoxin-like proteins.

The key steps in the proposed mechanism of action are:

-

Cellular Uptake: this compound, being a small and relatively lipophilic molecule, is believed to enter the protozoal cell via passive diffusion.

-

Reductive Activation: Inside the parasite, enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) reduce the 5-nitro group of this compound. This reduction is a critical activation step.

-

Formation of Reactive Intermediates: The reduction process generates highly reactive cytotoxic intermediates, including nitroso and hydroxylamine derivatives, as well as free radicals.

-

Macromolecular Damage: These reactive species are non-specific in their targets and can cause extensive damage to essential cellular macromolecules. The primary target is thought to be DNA, where the intermediates can induce strand breakage and helical structure disruption, ultimately inhibiting nucleic acid synthesis. Other targets include vital proteins and lipids, leading to a multifaceted disruption of cellular function.

-

Cell Death: The cumulative damage to critical cellular components leads to parasite cell death.

The selective toxicity of this compound towards anaerobic protozoa is attributed to the fact that the reductive activation occurs inefficiently in aerobic host cells.

Pharmacological Profile

Spectrum of Activity

-

Trichomonas vaginalis : The causative agent of trichomoniasis.

-

Giardia lamblia (also known as Giardia intestinalis or Giardia duodenalis): The parasite responsible for giardiasis.

-

Entamoeba histolytica : The causative agent of amoebiasis.

The following table presents surrogate antiprotozoal activity data for the closely related 5-nitroimidazole, Tinidazole, to provide a reference for the expected potency of this compound.

Table 1: Antiprotozoal Activity of Tinidazole (Surrogate for this compound)

| Organism | Parameter | Value (µg/mL) | Reference |

| Trichomonas vaginalis | MIC | ≤ 6.25 (anaerobic) | [1] |

| Trichomonas vaginalis | MLC | ≤ 6.25 (anaerobic) | [1] |

| Giardia lamblia | MIC | Data not readily available | - |

| Entamoeba histolytica | MIC | Data not readily available | - |

Note: MIC (Minimum Inhibitory Concentration) and MLC (Minimum Lethal Concentration) values can vary depending on the strain and testing conditions.

Pharmacokinetics (ADME)

Detailed pharmacokinetic parameters for this compound (Cmax, Tmax, AUC, half-life, protein binding, metabolism, and excretion) are not well-documented in publicly available literature. However, based on the general properties of nitroimidazole compounds, a general profile can be inferred. The following table provides pharmacokinetic data for Tinidazole as a surrogate to guide researchers.

Table 2: Pharmacokinetic Parameters of Tinidazole (Surrogate for this compound)

| Parameter | Value | Species | Reference |

| Absorption | |||

| Bioavailability (Oral) | ~99% | Human | [2] |

| Tmax (Oral) | ~2 hours | Human | Data inferred from similar compounds |

| Distribution | |||

| Protein Binding | ~12% | Human | Data inferred from similar compounds |

| Metabolism | |||

| Primary Site | Liver | Human | Data inferred from similar compounds |

| Major Enzymes | Cytochrome P450 (e.g., CYP3A4) | Human | [3] |

| Excretion | |||

| Major Route | Renal | Human | Data inferred from similar compounds |

| Elimination Half-life | 12-13 hours | Human | [2] |

Disclaimer: The data presented in Table 2 is for Tinidazole and should be used as a general reference for the expected pharmacokinetic profile of this compound. Actual values for this compound may differ.

This compound Derivatives

The synthesis of derivatives of N-(5-nitrothiazol-2-yl)thiophene-2-carboxamide (this compound) has been explored, primarily focusing on modifications of the thiophene and carboxamide moieties to investigate structure-activity relationships (SAR). The general synthetic approach often involves the reaction of 2-amino-5-nitrothiazole with various activated carboxylic acids or their derivatives.

While extensive pharmacological data for specific this compound derivatives is not widely published, the general principles of SAR for nitroimidazoles suggest that modifications can influence potency, spectrum of activity, and pharmacokinetic properties. For instance, alterations to the side chain can affect lipophilicity, which in turn can impact absorption and distribution.

Experimental Protocols

In Vitro Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum lethal concentration (MLC) of this compound against a target protozoan.

Typical Organism: Trichomonas vaginalis

Methodology:

-

Cultivation of Parasites: T. vaginalis is cultured axenically in a suitable medium (e.g., Diamond's TYM medium) supplemented with serum at 37°C.

-

Drug Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium to achieve a range of final concentrations.

-

Inoculation: Trophozoites in the logarithmic phase of growth are harvested, washed, and resuspended to a standardized concentration (e.g., 1 x 10^5 cells/mL). A fixed volume of the parasite suspension is added to each well of a microtiter plate containing the drug dilutions.

-

Incubation: The plates are incubated under anaerobic or microaerophilic conditions at 37°C for 48 hours.

-

Determination of MIC: The MIC is determined as the lowest drug concentration that causes a significant inhibition of parasite growth (e.g., ≥90%) compared to the drug-free control, as assessed by microscopy or a viability assay (e.g., using resazurin).

-

Determination of MLC: To determine the MLC, an aliquot from each well showing no motile parasites is sub-cultured into fresh, drug-free medium and incubated for another 48 hours. The MLC is the lowest drug concentration from which no viable organisms can be recovered.

In Vivo Efficacy Testing

Objective: To evaluate the efficacy of this compound in a suitable animal model of protozoal infection.

Typical Model: Murine model of amoebic colitis (Entamoeba histolytica)

Methodology:

-

Animal Model: Immunocompromised or susceptible strains of mice (e.g., CBA) are used.

-

Infection: Mice are challenged intracecally with a standardized dose of virulent E. histolytica trophozoites.

-

Treatment: A predetermined period after infection, mice are treated with this compound, typically administered orally via gavage, at various dose levels. A vehicle control group and a positive control group (e.g., treated with metronidazole) are included.

-

Monitoring: Animals are monitored daily for clinical signs of infection (e.g., weight loss, diarrhea).

-

Endpoint Analysis: At the end of the treatment period, animals are euthanized. The ceca are harvested, and the parasite burden is quantified by methods such as quantitative PCR (qPCR) of amoebic DNA or by scoring the extent of tissue damage histopathologically.

-

Data Analysis: The efficacy of this compound is determined by comparing the parasite load and/or tissue pathology scores in the treated groups to the vehicle control group.

References

- 1. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is this compound used for? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols: In Vitro Susceptibility Testing of Trichomonas vaginalis to Tenonitrozole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Trichomonas vaginalis is the etiological agent of trichomoniasis, the most common non-viral sexually transmitted infection worldwide.[1] The 5-nitroimidazole class of drugs, which includes metronidazole and tinidazole, remains the cornerstone of treatment.[2] Tenonitrozole, a derivative of the nitroimidazole family, is known for its antiprotozoal activity.[3] Its mechanism of action, like other nitroimidazoles, involves the reduction of its nitro group within the anaerobic environment of the parasite, leading to the formation of cytotoxic nitro radicals that induce DNA damage and cell death.[3]

The emergence of resistance to frontline nitroimidazole drugs necessitates the evaluation of alternative compounds like this compound.[2] Standardized in vitro susceptibility testing is a critical first step in the preclinical assessment of new drug candidates and for monitoring resistance in clinical isolates. This document provides detailed protocols for the cultivation of T. vaginalis and the determination of its susceptibility to this compound through the measurement of Minimum Inhibitory Concentration (MIC) and Minimum Lethal Concentration (MLC).

Data Presentation: Comparative In Vitro Activity of Nitroimidazoles against Trichomonas vaginalis

While specific MIC and MLC data for this compound against T. vaginalis were not identified in a comprehensive review of the literature, the following tables present representative data for other 5-nitroimidazole compounds. This information provides a valuable reference for the expected range of activity and for establishing appropriate concentration ranges for testing this compound.

Table 1: Minimum Inhibitory Concentration (MIC) Distribution of Various Nitroimidazoles against T. vaginalis Isolates

| Drug | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Metronidazole | 1.0 | 2.0 | 0.25 - >16 |

| Tinidazole | 0.5 | 1.0 | 0.25 - 4.0 |

| Secnidazole | 0.5 | 1.0 | 0.25 - 4.0 |

| Ornidazole | 0.25 | 0.5 | 0.25 - 2.0 |

Note: Data is compiled from various sources and represents typical ranges observed in susceptibility testing studies. Actual values may vary depending on the specific isolates and testing conditions.

Table 2: Minimum Lethal Concentration (MLC) Breakpoints for Resistance in T. vaginalis

| Drug | Susceptible (µg/mL) | Low-Level Resistance (µg/mL) | Moderate-Level Resistance (µg/mL) | High-Level Resistance (µg/mL) |

| Metronidazole | < 50 | 50 - 100 | 200 | ≥ 400 |

| Tinidazole | < 6.3 | - | - | - |

| Secnidazole | ≤ 12.5 | - | - | - |

Note: These breakpoints are based on clinical correlation studies and are used to interpret the results of in vitro susceptibility testing.[4][5]

Experimental Protocols

Culture of Trichomonas vaginalis

Aseptic technique is paramount for the successful cultivation of T. vaginalis and to prevent contamination.

Materials:

-

T. vaginalis isolate (e.g., ATCC reference strain or clinical isolate)

-

Diamond's Medium (Modified)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Antibiotic/Antimycotic solution (e.g., penicillin-streptomycin, amphotericin B)

-

Sterile culture tubes or flasks

-

Incubator (37°C)

-

Hemocytometer

-

Microscope

Protocol:

-

Prepare complete growth medium by supplementing Diamond's Medium with 10% heat-inactivated FBS and an appropriate concentration of antibiotic/antimycotic solution.

-

Thaw a cryopreserved vial of T. vaginalis rapidly in a 37°C water bath.

-

Transfer the contents of the vial to a culture tube containing 5-10 mL of pre-warmed complete growth medium.

-

Incubate the culture upright at 37°C.

-

Monitor the growth of the trichomonads daily by observing their motility and morphology under a microscope.

-

Subculture the parasites every 48-72 hours, or when they reach late logarithmic phase of growth, by transferring an aliquot of the culture to a fresh tube of medium. The typical inoculum is 1 x 10⁵ trophozoites/mL.

-

To determine the parasite concentration, gently resuspend the culture and count the motile trophozoites using a hemocytometer.

In Vitro Susceptibility Testing: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) and Minimum Lethal Concentration (MLC) of this compound.

Materials:

-

Log-phase culture of T. vaginalis

-

Complete growth medium (as described in 3.1)

-

This compound powder

-

Dimethyl sulfoxide (DMSO) for drug solubilization

-

Sterile 96-well microtiter plates

-

Multichannel pipette

-

Incubator (37°C)

-

Anaerobic GasPak system (optional, for anaerobic testing)

-

Microscope

Protocol:

Drug Preparation:

-

Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).

-

Perform serial twofold dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations for the assay (e.g., from 400 µg/mL to 0.1 µg/mL).

Assay Procedure:

-

Adjust the concentration of a log-phase T. vaginalis culture to 2 x 10⁵ trophozoites/mL in complete growth medium.

-

In a 96-well plate, add 100 µL of the appropriate this compound dilution to each well in triplicate.

-

Include drug-free wells as a positive control for parasite growth and media-only wells as a negative control.

-

Add 100 µL of the parasite suspension to each well, resulting in a final volume of 200 µL and a final parasite concentration of 1 x 10⁵ trophozoites/mL.

-

Incubate the plate at 37°C for 48 hours. For anaerobic testing, place the plate in an anaerobic GasPak jar.

-

MIC Determination: After 48 hours of incubation, examine each well under an inverted microscope. The MIC is the lowest concentration of this compound at which there is a complete absence of motile trophozoites.

-

MLC Determination: To determine the MLC, take a 10 µL aliquot from each well that shows no motile parasites (at and above the MIC) and inoculate it into a fresh 96-well plate containing 190 µL of drug-free complete growth medium.

-

Incubate this subculture plate for an additional 48 hours at 37°C.

-

Examine the subculture plate under the microscope. The MLC is the lowest concentration of this compound from the initial plate that results in no parasite growth in the subculture.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of this compound

Caption: Mechanism of action of this compound in T. vaginalis.

Experimental Workflow: In Vitro Susceptibility Testing

Caption: Workflow for MIC and MLC determination.

Discussion

The protocols outlined in this document provide a standardized framework for assessing the in vitro activity of this compound against T. vaginalis. Adherence to these methods will ensure the generation of reproducible and comparable data, which is essential for the preclinical evaluation of this compound.

Given the lack of specific published data for this compound, it is recommended to include metronidazole and tinidazole as reference compounds in all assays. This will allow for a direct comparison of the relative potency of this compound and will help in contextualizing the obtained MIC and MLC values.

It is also crucial to test a panel of T. vaginalis isolates, including both susceptible and resistant strains, to fully characterize the activity of this compound. The use of well-characterized reference strains is important for quality control and for ensuring the validity of the assay.

Further studies are warranted to determine the specific MIC and MLC ranges for this compound against a diverse collection of T. vaginalis isolates and to establish clinical breakpoints that correlate with treatment outcomes. The methodologies described herein provide a solid foundation for conducting such investigations.

References

- 1. Identification of Trichomonas vaginalis 5-Nitroimidazole Resistance Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Study of the Susceptibility of Clinical Isolates of Trichomonas vaginalis to Metronidazole and Secnidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. stacks.cdc.gov [stacks.cdc.gov]

Application Note: Quantification of Tenonitrozole in Human Plasma by HPLC-UV

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of Tenonitrozole in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring an accurate bioanalytical method for pharmacokinetic studies and therapeutic drug monitoring. The method employs a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. This document provides comprehensive experimental protocols, method validation parameters, and data presentation to ensure easy implementation and reliable results.

Introduction

This compound is an antiprotozoal agent with a nitroimidazole core structure. To accurately assess its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), a validated bioanalytical method for its quantification in biological matrices like plasma is essential. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely accessible, cost-effective, and reliable technique for this purpose. The method described herein is based on established principles for the analysis of nitroimidazole compounds in plasma and provides a comprehensive guide for laboratory implementation.[1][2][3]

Experimental Protocols

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Ornidazole (Internal Standard, IS) (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

-

Orthophosphoric acid (85%) (Analytical grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Drug-free human plasma (with K₂EDTA as anticoagulant)

Instrumentation and Chromatographic Conditions

-

HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a variable wavelength UV detector.

-